molecular formula C6H7BrN2 B140415 3-Bromobenzene-1,2-diamine CAS No. 1575-36-6

3-Bromobenzene-1,2-diamine

Cat. No. B140415
Key on ui cas rn: 1575-36-6
M. Wt: 187.04 g/mol
InChI Key: VWYTZNPMXYCBPK-UHFFFAOYSA-N
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Patent
US07592456B2

Procedure details

To a stirring slurry of tin(II) chloride dihyrate (11.8 g, 52.3 mmol) in conc. hydrochloric acid (55 mL) was added 2-bromo-6-nitroaniline (2.84 g, 13.1 mmol), and the resulting mixture was stirred at room temperature for 5 minutes—an exotherm was observed. The mixture was then stirred at reflux for 30 minutes. After cooling to room temperature, the slurry was poured onto crushed ice (200 mL), and the pH was adjusted to 14 by the addition of sodium hydroxide pellets. The resulting mixture was washed with diethyl ether (5×100 mL), then the combined organic layers were dried (MgSO4) and concentrated in vacuo. The crude product was purified by chromatography on a Biotage SP1 apparatus, on a 40S silica gel column, eluting with 5% to 50% ethyl acetate in dichloromethane, yielding the product as a yellow-brown oil, which solidified upon standing (2.02 g, 87%) 1H NMR (400 MHz, CDCl3): δ 6.97 (1H, dd, J=1.4, 8.0 Hz), 6.64 (1H, dd, J=1.4, 7.8 Hz), 6.56 (1H, t, J=7.9 Hz), 3.61 (3H, s); m/z (ES+) 187, 189 [MH+].
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[Br:4][C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[C:6]=1[NH2:7].[OH-].[Na+]>Cl>[NH2:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:5]([Br:4])[C:6]=1[NH2:7] |f:2.3|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
2.84 g
Type
reactant
Smiles
BrC1=C(N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
55 mL
Type
solvent
Smiles
Cl
Step Two
Name
ice
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 5 minutes—an exotherm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the slurry was poured
WASH
Type
WASH
Details
The resulting mixture was washed with diethyl ether (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on a Biotage SP1 apparatus, on a 40S silica gel column
WASH
Type
WASH
Details
eluting with 5% to 50% ethyl acetate in dichloromethane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=C(C(=CC=C1)Br)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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